N,N-dimethyl-N',N'-diphenyl-6-(1H-pyrrol-1-yl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N2,N2-DIMETHYL-N4,N4-DIPHENYL-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE: is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with dimethyl, diphenyl, and pyrrole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-DIMETHYL-N4,N4-DIPHENYL-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines.
Substitution Reactions:
Pyrrole Introduction: The pyrrole group can be introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N2,N2-DIMETHYL-N4,N4-DIPHENYL-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, under controlled temperature and solvent conditions.
Major Products
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with simplified structures.
Substitution Products: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N2,N2-DIMETHYL-N4,N4-DIPHENYL-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N2,N2-DIMETHYL-N4,N4-DIPHENYL-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N2,N2-DIMETHYL-N4,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE: Lacks the pyrrole group.
N2,N2-DIMETHYL-N4,N4-DIPHENYL-6-(1H-INDOL-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE: Contains an indole group instead of a pyrrole group.
Uniqueness
N2,N2-DIMETHYL-N4,N4-DIPHENYL-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to the presence of the pyrrole group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H20N6 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-N,4-N-dimethyl-2-N,2-N-diphenyl-6-pyrrol-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H20N6/c1-25(2)19-22-20(26-15-9-10-16-26)24-21(23-19)27(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16H,1-2H3 |
InChI Key |
JCSNVVBAWMCJDF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2C=CC=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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